Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a heterocyclic organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with hydroxyl, methyl, and oxo groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-4-oxocyclohex-2-en-1-one with methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3,6-dimethyl-4-hydroxycyclohex-2-ene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar in structure but with different substitution patterns.
3,6-Dimethyl-ß-resorcylic acid methyl ester: Another related compound with similar functional groups.
Uniqueness
Methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36699-87-3 |
---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5,8,12H,4H2,1-3H3 |
InChI Key |
GRUZVKBJCPADAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C1C(=O)OC)O)C |
Origin of Product |
United States |
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